Cas no 84520-68-3 (O1-tert-butyl O2-methyl (2S,4S)-4-azidopyrrolidine-1,2-dicarboxylate)

O1-tert-butyl O2-methyl (2S,4S)-4-azidopyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative featuring a tert-butyl and methyl ester protection scheme, along with an azido functional group at the 4-position. This compound is particularly valuable in asymmetric synthesis and medicinal chemistry due to its stereospecific (2S,4S) configuration, which enables precise control over diastereoselective reactions. The azido group offers versatile reactivity for click chemistry applications, such as CuAAC (copper-catalyzed azide-alkyne cycloaddition), facilitating efficient bioconjugation or scaffold diversification. The orthogonal ester protections (tert-butyl and methyl) enhance synthetic flexibility, allowing selective deprotection under mild conditions. Its well-defined stereochemistry and functional group compatibility make it a useful intermediate for peptidomimetics and bioactive molecule development.
O1-tert-butyl O2-methyl (2S,4S)-4-azidopyrrolidine-1,2-dicarboxylate structure
84520-68-3 structure
Product Name:O1-tert-butyl O2-methyl (2S,4S)-4-azidopyrrolidine-1,2-dicarboxylate
CAS No:84520-68-3
MF:C11H18N4O4
MW:270.285022258759
MDL:MFCD12761290
CID:667042
PubChem ID:11219435
Update Time:2025-10-29

O1-tert-butyl O2-methyl (2S,4S)-4-azidopyrrolidine-1,2-dicarboxylate Chemical and Physical Properties

Names and Identifiers

    • 1,2-Pyrrolidinedicarboxylic acid, 4-azido-, 1-(1,1-dimethylethyl)2-methyl ester, (2S,4S)-
    • (2S,4S)-1-TERT-BUTYL 2-METHYL 4-AZIDOPYRROLIDINE-1,2-DICARBOXYLATE
    • Boc-(cis-4-N3)Pro-OMe
    • O1-tert-butyl O2-methyl (2S,4S)-4-azidopyrrolidine-1,2-dicarboxylate
    • (4S)-1-Boc-4-azido-L-proline methyl ester
    • 1-TERT-BUTYL 2-METHYL (2S,4S)-4-AZIDOPYRROLIDINE-1,2-DICARBOXYLATE
    • N-Boc-(2S,4S)-4-Azidoproline methylester
    • J-501049
    • 1-O-tert-butyl 2-O-methyl (2S,4S)-4-azidopyrrolidine-1,2-dicarboxylate
    • C11H18N4O4
    • Methyl(2S,4S)-1-Boc-4-azidopyrrolidin-2-carboxylate
    • Methyl (2S,4S)-1-Boc-4-azidopyrrolidin-2-carboxylate
    • methyl (2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylate
    • BJQMWOSPZUZYNW-YUMQZZPRSA-N
    • AKOS015924446
    • (2S,4S)-4-Azido-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester
    • (2S,4S)-4-Azidopyrrolidine-1,2-dicarboxylic acid 1-t-Butyl Ester 2-Methyl Ester
    • F80375
    • Methyl(2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylate
    • SCHEMBL13841888
    • EN300-1723866
    • 84520-68-3
    • Boc-L-cis-4-azidoproline Methyl Ester
    • AKOS015995181
    • MDL: MFCD12761290
    • Inchi: 1S/C11H18N4O4/c1-11(2,3)19-10(17)15-6-7(13-14-12)5-8(15)9(16)18-4/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1
    • InChI Key: BJQMWOSPZUZYNW-YUMQZZPRSA-N
    • SMILES: O(C(C)(C)C)C(N1C[C@H](C[C@H]1C(=O)OC)N=[N+]=[N-])=O

Computed Properties

  • Exact Mass: 270.13280507g/mol
  • Monoisotopic Mass: 270.13280507g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 411
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 70.2Ų

O1-tert-butyl O2-methyl (2S,4S)-4-azidopyrrolidine-1,2-dicarboxylate Pricemore >>

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Additional information on O1-tert-butyl O2-methyl (2S,4S)-4-azidopyrrolidine-1,2-dicarboxylate

Introduction to O1-tert-butyl O2-methyl (2S,4S)-4-azidopyrrolidine-1,2-dicarboxylate (CAS No. 84520-68-3)

O1-tert-butyl O2-methyl (2S,4S)-4-azidopyrrolidine-1,2-dicarboxylate is a specialized organic compound with significant applications in the field of pharmaceutical research and biotechnology. This compound, identified by its CAS number 84520-68-3, has garnered attention due to its unique structural properties and potential utility in the development of novel therapeutic agents. The presence of functional groups such as azide and chiral centers makes this molecule a promising candidate for further investigation in medicinal chemistry.

The compound's structure consists of a pyrrolidine core, which is a six-membered heterocyclic ring containing one nitrogen atom. This core is modified with O1-tert-butyl and O2-methyl substituents, enhancing its reactivity and stability under various chemical conditions. The (2S,4S) configuration indicates the stereochemistry of the pyrrolidine ring, which is crucial for its biological activity. The addition of a 4-azidopyrrolidine moiety introduces a highly reactive azide group, making it valuable for synthetic transformations and drug discovery.

Recent advancements in pharmaceutical research have highlighted the importance of chiral compounds in drug development. The stereochemistry of O1-tert-butyl O2-methyl (2S,4S)-4-azidopyrrolidine-1,2-dicarboxylate plays a critical role in determining its pharmacological properties. Studies have shown that enantiopure compounds often exhibit higher selectivity and lower toxicity compared to their racemic counterparts. This has driven significant interest in developing methods for the efficient synthesis and purification of chiral molecules like this one.

The azide group in the molecule is particularly noteworthy due to its versatility in organic synthesis. Azides can undergo various transformations, including cycloadditions with alkenes and alkynes, which are widely used in constructing complex molecular architectures. Additionally, azides can be converted into other functional groups such as nitriles or amides, providing multiple pathways for drug modification and optimization.

In the context of drug discovery, O1-tert-butyl O2-methyl (2S,4S)-4-azidopyrrolidine-1,2-dicarboxylate has been explored as a building block for more complex molecules. Its unique structural features make it a valuable intermediate in the synthesis of peptidomimetics and other bioactive scaffolds. Researchers have leveraged its reactivity to develop novel inhibitors targeting various biological pathways. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in cancer metabolism and inflammation.

The pharmaceutical industry has increasingly focused on developing targeted therapies that exploit specific molecular interactions. The chiral and azido-functionalized nature of O1-tert-butyl O2-methyl (2S,4S)-4-azidopyrrolidine-1,2-dicarboxylate aligns well with this trend. By modulating the stereochemistry and reactivity of this compound, scientists aim to create drugs with enhanced efficacy and reduced side effects. This approach underscores the importance of understanding molecular structure-property relationships in drug design.

From a synthetic chemistry perspective, the preparation of O1-tert-butyl O2-methyl (2S,4S)-4-azidopyrrolidine-1,2-dicarboxylate presents unique challenges due to its complex stereochemistry and reactive functional groups. However, recent developments in asymmetric synthesis have provided new tools for constructing such molecules with high enantioselectivity. Techniques such as chiral auxiliaries and transition metal-catalyzed reactions have enabled more efficient access to enantiopure intermediates like this one.

The potential applications of O1-tert-butyl O2-methyl (2S,4S)-4-azidopyrrolidine-1,2-dicarboxylate extend beyond traditional pharmaceuticals. Its structural motifs have been explored in materials science and agrochemicals, where similar heterocyclic frameworks are known to exhibit interesting properties. The ability to functionalize this compound at multiple positions allows for diverse modifications tailored to specific applications.

In conclusion,O1-tert-butyl O2-methyl (2S,4S)-4-azidopyrrolidine-1,2-dicarboxylate represents a fascinating compound with broad utility in chemical synthesis and drug development. Its unique structural features—particularly the combination of chiral centers and an azide group—make it a valuable tool for researchers seeking to develop novel therapeutics. As synthetic methodologies continue to advance,this compound is likely to play an increasingly important role in both academic research and industrial applications.

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